2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol
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Overview
Description
2-Hydroxy-3-nitrobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that combines the structural features of 2-hydroxy-3-nitrobenzaldehyde and a triazinoindole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-nitrobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with a hydrazone derivative of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-nitrobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-3-nitrobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to chelate iron and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological macromolecules such as DNA and proteins are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-nitrobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its ability to chelate metal ions, particularly iron. This chelation disrupts the metal ion homeostasis in cells, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis. The compound also interacts with DNA and proteins, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core structure and exhibit similar biological activities.
2-Hydroxy-1-naphthaldehyde Derivatives: These compounds have similar functional groups and are used in similar applications, such as metal chelation and biological studies.
Uniqueness
2-Hydroxy-3-nitrobenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its combination of a nitrobenzaldehyde moiety with a triazinoindole derivative. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N7O3 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
2-[(E)-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-nitrophenol |
InChI |
InChI=1S/C17H13N7O3/c1-9-4-2-6-11-13(9)19-16-14(11)21-23-17(20-16)22-18-8-10-5-3-7-12(15(10)25)24(26)27/h2-8,25H,1H3,(H2,19,20,22,23)/b18-8+ |
InChI Key |
MEYNKFZMMKSMPX-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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